molecular formula C9H8N2O3 B2551002 1-Methyl-5-nitroindolin-2-one CAS No. 20870-89-7

1-Methyl-5-nitroindolin-2-one

Cat. No.: B2551002
CAS No.: 20870-89-7
M. Wt: 192.174
InChI Key: QQYDOWGHCYCEQF-UHFFFAOYSA-N
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Description

1-Methyl-5-nitroindolin-2-one is a chemical compound belonging to the indolin-2-one family. This compound is characterized by the presence of a methyl group at the first position and a nitro group at the fifth position on the indolin-2-one core structure. Indolin-2-one derivatives are known for their diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties .

Mechanism of Action

Target of Action

The primary target of 1-Methyl-5-nitroindolin-2-one is the topoisomerase IV, an essential enzyme for DNA replication . This enzyme plays a crucial role in bacterial DNA replication, making it a common target for many antibacterial agents .

Mode of Action

This compound: interacts with its target, topoisomerase IV, by inhibiting the decatenation of DNA, a process that is crucial for DNA replication . This inhibition is comparable to the action of ciprofloxacin, a known inhibitor of this enzyme . Additionally, this compound undergoes in vivo reduction, facilitated by its significantly increased redox potentials compared to classic 5-nitroimidazoles . This reduction leads to the formation of reactive species that cause damage to DNA and proteins .

Biochemical Pathways

The action of This compound affects the DNA replication pathway in bacteria, specifically by inhibiting the function of topoisomerase IV . This results in the disruption of DNA replication, leading to cell death . The compound also induces the formation of reactive species that can cause oxidative stress and cellular damage .

Pharmacokinetics

The pharmacokinetic properties of This compound It is known that the compound has a significantly increased redox potential, which facilitates its in vivo reduction . This property likely impacts the compound’s bioavailability, but further studies are needed to fully understand its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The result of This compound action is the inhibition of bacterial growth. It has been shown to be effective against Staphylococcus aureus strains, including MRSA ATCC 33591 . It also demonstrates potency against Gram-negative bacteria and VRE strain . The compound’s bactericidal activity has been confirmed through time-killing curve experiments .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-5-nitroindolin-2-one can be synthesized through various synthetic routes. One common method involves the nitration of 1-methylindolin-2-one using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs at low temperatures to control the nitration process and prevent over-nitration .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. This method enhances the yield and purity of the final product. Additionally, the use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-nitroindolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Scientific Research Applications

1-Methyl-5-nitroindolin-2-one has several scientific research applications:

Comparison with Similar Compounds

    1-Methyl-5-nitroindole: Similar structure but lacks the carbonyl group at the second position.

    5-Nitroindolin-2-one: Lacks the methyl group at the first position.

    1-Methylindolin-2-one: Lacks the nitro group at the fifth position.

Uniqueness: 1-Methyl-5-nitroindolin-2-one is unique due to the presence of both the methyl and nitro groups, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .

Properties

IUPAC Name

1-methyl-5-nitro-3H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-10-8-3-2-7(11(13)14)4-6(8)5-9(10)12/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQYDOWGHCYCEQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

2 g 1-methyl-1,3-dihydro-indol-2-one are dissolved in 10 ml concentrated sulphuric acid and cooled to 0° C. To this is added dropwise a solution of 620 μl concentrated nitric acid in 2 ml concentrated sulphuric acid and the mixture is stirred for 30 minutes. Then it is poured onto 50 g ice, stirred for 1 hour, the solid is removed by suction filtering and dried in vacuo.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
620 μL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
50 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

The mixture of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide (100 mg, 0.44 mmol), Pd2(dba)3 (20 mg, 0.022 mmol), 2-(di-tert-butylphosphino)biphenyl (13 mg, 0.044 mmol) and triethylamine (91 μl, 0.66 mmol) in toluene was heated at 80° C. for 3 h. The reaction was 78% complete by NMR.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
13 mg
Type
reactant
Reaction Step One
Quantity
91 μL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
20 mg
Type
catalyst
Reaction Step One

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